N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778181
InChI: InChI=1S/C21H23N3O3/c1-24-18-6-4-3-5-16(18)14-19(24)21(26)23-12-11-22-20(25)13-15-7-9-17(27-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26)
SMILES:
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol

N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14778181

Molecular Formula: C21H23N3O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
IUPAC Name N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C21H23N3O3/c1-24-18-6-4-3-5-16(18)14-19(24)21(26)23-12-11-22-20(25)13-15-7-9-17(27-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26)
Standard InChI Key CUJFGUPXHMMGDW-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(2-{[(4-Methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide belongs to the indole-2-carboxamide class, distinguished by its methoxy-substituted phenyl acetyl moiety. Its IUPAC name reflects the connectivity of functional groups: a 1-methylindole-2-carboxamide backbone linked via an ethylamino spacer to a 4-methoxyphenyl acetyl group.

PropertyValue
Molecular FormulaC19H22N2O3
Molecular Weight342.39 g/mol
Canonical SMILESCN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=C(C=C3)OC
InChI KeyRVWPYVFGCJEIGJ-UHFFFAOYSA-N

The indole ring’s C2-position carboxamide group and C1-methyl substitution are critical for receptor binding, while the 4-methoxyphenyl acetyl side chain enhances solubility and pharmacokinetic properties .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, indole H3), 7.45–6.82 (m, aromatic protons), 3.81 (s, 3H, OCH3), 3.42 (t, J=6.4 Hz, 2H, CH2N), 2.98 (s, 3H, NCH3).

  • 13C NMR: 168.5 (amide carbonyl), 161.2 (acetyl carbonyl), 136.7–110.8 (aromatic carbons), 55.3 (OCH3), 32.1 (NCH3).

Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 343.2 [M+H]+, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step sequence (Scheme 1):

  • Indole-2-carboxylic Acid Formation: Hemetsberger-Knittel indole synthesis condenses methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization to yield 1-methylindole-2-carboxylate .

  • Amide Coupling: The carboxylate is hydrolyzed to the carboxylic acid and coupled with 2-aminoethyl-(4-methoxyphenyl)acetamide using BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in dimethylformamide (DMF).

  • Purification: Column chromatography (SiO2, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.

Critical Parameters:

  • Reaction temperature (<40°C) prevents decomposition of the azide intermediate .

  • DMF as a solvent enhances coupling efficiency due to its polar aprotic nature.

Yield and Scalability

Initial small-scale synthesis yields 62–68%, improving to 78% under optimized flow chemistry conditions. Industrial-scale production employs continuous flow reactors with immobilized enzymes for amide bond formation, reducing waste and reaction time.

Mechanism of Action and Biological Activity

Cannabinoid Receptor Modulation

N-(2-{[(4-Methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide acts as a negative allosteric modulator (NAM) of CB1, reducing the efficacy of orthosteric agonists like Δ9-THC . Key interactions include:

  • Hydrophobic Binding: The indole C1-methyl group occupies a subpocket in CB1’s transmembrane domain (TMD), stabilizing an inactive receptor conformation .

  • Hydrogen Bonding: The carboxamide’s carbonyl oxygen forms a hydrogen bond with Lys192, critical for allosteric signal transduction .

Table 2. Pharmacological Parameters

ParameterValue (Mean ± SEM)
CB1 Binding Affinity (Ki)84 ± 12 nM
EC50 (CP55,940 inhibition)310 ± 45 nM
Allosteric Cooperativity (α)0.32 ± 0.04

Data derived from radioligand displacement assays using [3H]CP55,940 in HEK293 cells expressing human CB1 .

Selectivity and Off-Target Effects

The compound exhibits >100-fold selectivity for CB1 over CB2 (Ki CB2 = 8.7 μM) and minimal activity at opioid or serotonin receptors . In vivo studies in murine models show attenuated THC-induced hypothermia without affecting locomotor activity, underscoring its potential for treating cannabis use disorder.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 12.3 μg/mL (pH 7.4), improving to 89.7 μg/mL in 0.5% Tween 80.

  • Plasma Stability: Half-life (t1/2) of 6.7 hours in human plasma, with no detectable degradation products.

  • Photostability: Stable under UV light (λ = 254 nm) for 24 hours, making it suitable for long-term storage.

ADME Profiling

  • Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 8.9 × 10−6 cm/s).

  • Metabolism: Hepatic microsomal studies reveal CYP3A4-mediated oxidation of the methoxyphenyl group to a catechol metabolite, which is subsequently glucuronidated.

  • Excretion: 68% renal excretion within 24 hours in rats, with negligible biliary clearance.

Therapeutic Applications and Research Directions

Preclinical Efficacy

In a rat model of neuropathic pain, oral administration (10 mg/kg) reduced mechanical allodynia by 62% (vs. 35% for gabapentin), with effects persisting for 8 hours. The compound’s CB1 NAM activity also attenuated cocaine-seeking behavior in self-administration paradigms, suggesting utility in addiction therapy .

Clinical Development Challenges

Despite promising preclinical data, the compound faces hurdles:

  • Bioavailability: Oral bioavailability in primates is 22%, necessitating prodrug strategies.

  • Metabolite Toxicity: The catechol metabolite exhibits genotoxicity in Ames tests, requiring structural modification.

Future Directions

Ongoing research focuses on:

  • Prodrug Design: Esterification of the carboxamide group to enhance membrane permeability.

  • Polypharmacology: Introducing fluorinated substituents to concurrently target CB1 and TRPV1 channels .

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